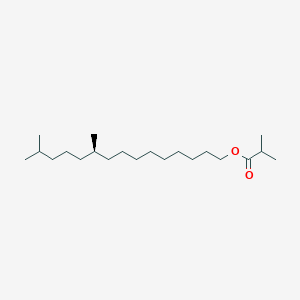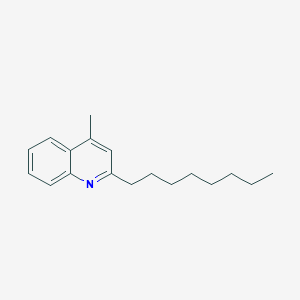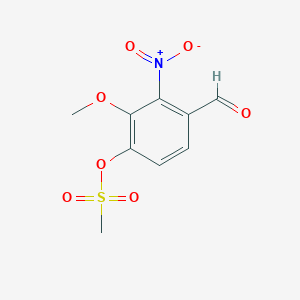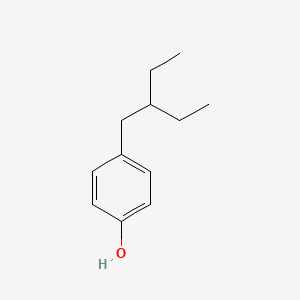
4-(2-Ethylbutyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethylbutyl)phenol is an organic compound belonging to the phenol family, characterized by a hydroxyl group (-OH) attached to an aromatic benzene ring. The compound is notable for its unique structure, where a 2-ethylbutyl group is attached to the fourth position of the benzene ring. This structural configuration imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 4-(2-Ethylbutyl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. One common approach involves the alkylation of phenol with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 4-(2-Ethylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonic, and halogenated derivatives
科学的研究の応用
4-(2-Ethylbutyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 4-(2-Ethylbutyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to various biological effects, including inhibition of microbial growth and reduction of oxidative stress.
類似化合物との比較
Phenol: The parent compound with a hydroxyl group directly attached to the benzene ring.
4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the fourth position.
4-Nonylphenol: A phenol derivative with a nonyl group at the fourth position.
Uniqueness: 4-(2-Ethylbutyl)phenol is unique due to the presence of the 2-ethylbutyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications where other phenol derivatives may not be as effective.
特性
CAS番号 |
119747-98-7 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
4-(2-ethylbutyl)phenol |
InChI |
InChI=1S/C12H18O/c1-3-10(4-2)9-11-5-7-12(13)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3 |
InChIキー |
UKJWAHQMLOLAJT-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


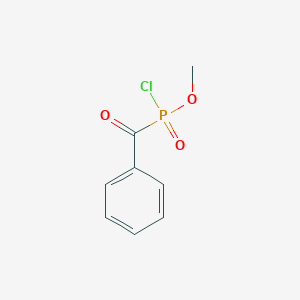
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
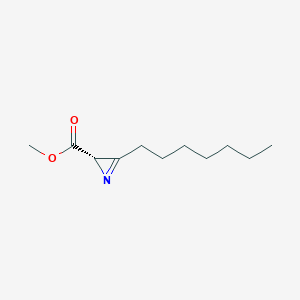
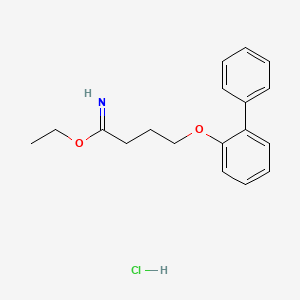
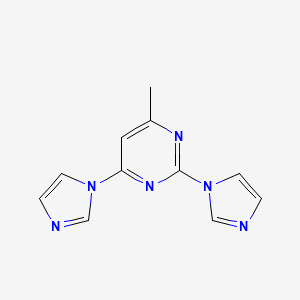
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
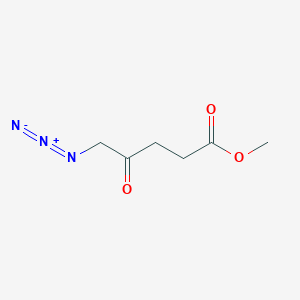

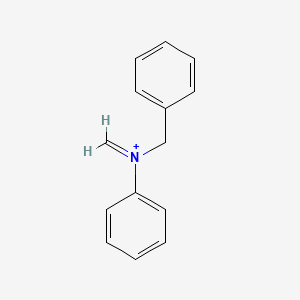
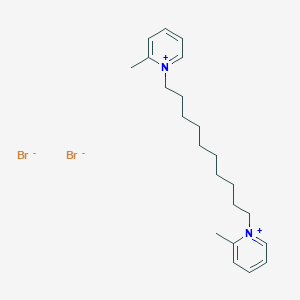
![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
